LCL521

Vue d'ensemble

Description

LCL-521 est un composé chimique connu pour ses effets inhibiteurs sur la céramidase acide et la sphingomyélinase acide lysosomiale. Ces enzymes sont impliquées dans le métabolisme des sphingolipides, qui sont des composants essentiels des membranes cellulaires et jouent des rôles cruciaux dans la signalisation cellulaire et l'apoptose .

Applications De Recherche Scientifique

LCL-521 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques pour étudier les mécanismes et la cinétique de ces processus.

Biologie : Employé en recherche en biologie cellulaire pour étudier les rôles des sphingolipides dans la signalisation cellulaire et l'apoptose.

Médecine : Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting the proliferation of cancer cells and inducing cell cycle arrest

Mécanisme d'action

LCL-521 exerce ses effets en inhibant la céramidase acide et la sphingomyélinase acide lysosomiale. Ces enzymes sont impliquées dans la dégradation des sphingolipides, qui sont des composants essentiels des membranes cellulaires. En inhibant ces enzymes, LCL-521 perturbe le métabolisme des sphingolipides, conduisant à l'accumulation de céramides et d'autres métabolites des sphingolipides. Cette perturbation peut induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses, faisant de LCL-521 un agent thérapeutique potentiel pour le traitement du cancer .

Mécanisme D'action

Target of Action

The primary target of [(2R,3R)-3-[2-(Dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate, also known as LCL521, is the enzyme acid ceramidase (ACDase) . ACDase is a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . This enzyme is recognized as a potential therapeutic target for cancer .

Mode of Action

This compound inhibits ACDase by targeting it to the lysosome . This is achieved through the design of a lysosomotropic N, N-dimethyl glycine (DMG)-conjugated B13 prodrug, this compound . The efficient delivery of B13 to the lysosome results in augmented effects of this compound on cellular ACDase . This translates functionally into enhanced inhibition of cell proliferation .

Biochemical Pathways

This compound affects the sphingolipid metabolism pathway . By inhibiting ACDase, this compound prevents the hydrolysis of ceramide to sphingosine and free fatty acid . This leads to an increase in the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Pharmacokinetics

It is known that this compound is a prodrug form of b13, designed for efficient and targeted delivery to the lysosome . This suggests that the compound has been designed to optimize its bioavailability and effectiveness.

Action Environment

It is known that this compound is designed for lysosomal targeting , suggesting that the lysosomal environment within cells is crucial for its action

Analyse Biochimique

Biochemical Properties

LCL521 interacts with acid ceramidase (ACDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide to sphingosine and free fatty acid . The interaction with ACDase results in the inhibition of the enzyme, leading to an increase in ceramide levels . This increase in ceramide levels is associated with a decrease in cell survival .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It enhances the direct tumor cell killing effect of photodynamic therapy (PDT) treatment . This is achieved by increasing the levels of pro-apoptotic sphingolipid ceramide, which is more critical in promoting the death of PDT-treated cells than the reduction in the availability of pro-survival acting sphingosine-1 phosphate .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the cellular stress signaling network . This interaction results in the inhibition of key elements of these pathways, markedly influencing the adjuvant effect of this compound on the PDT response . Particularly effective was the inositol-requiring element-1 (IRE1) kinase inhibitor STF-083010 that dramatically enhanced the killing of cells treated with PDT plus this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on the effects of this product over time. After only 24 hours of incubation, a low dose of this compound clearly induced G1 cell cycle arrest with a marked decrease of cells in S phase . When the concentration reached a higher dose range (>5μM), subG0/1 is elevated, which is clearly an induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Treatment of tumor-bearing mice with this compound significantly decreased MDSC accumulation in vivo . This suggests that this compound may have potential therapeutic applications in the treatment of cancer.

Metabolic Pathways

This compound is involved in the sphingolipid metabolism pathway . It inhibits the enzyme acid ceramidase, leading to an increase in ceramide levels . Ceramide is a key player in intracellular signal transduction and plays a crucial role in the regulation of cell death .

Transport and Distribution

This compound targets lysosomes, which are membrane-bound organelles found in nearly all animal cells . By targeting the lysosome, this compound enhances the delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosome . This localization is crucial for its function as it allows for the efficient delivery of B13 to the lysosome, resulting in augmented effects on cellular acid ceramidase .

Méthodes De Préparation

La synthèse de LCL-521 implique plusieurs étapes, commençant par la préparation de la liqueur mère. En règle générale, 2 mg du composé sont dissous dans 50 μL de diméthylsulfoxyde (DMSO) pour obtenir une concentration de 40 mg/mL . Le composé est ensuite purifié et caractérisé pour garantir sa pureté et son efficacité. Les méthodes de production industrielle peuvent impliquer une mise à l'échelle de ces procédures tout en maintenant des mesures strictes de contrôle de la qualité pour assurer la cohérence et la pureté .

Analyse Des Réactions Chimiques

LCL-521 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation de LCL-521 peut entraîner la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Comparaison Avec Des Composés Similaires

LCL-521 est structurellement apparenté à d'autres inhibiteurs de la céramidase acide, tels que LCL-805. Les deux composés inhibent la céramidase acide et ont démontré une efficacité antitumorale. LCL-521 is unique in its ability to reduce sphingosine and sphingosine-1-phosphate levels in cell line models of human cancer . Other similar compounds include B13 and its analogs, which also target sphingolipid metabolism but may have different mechanisms of action and therapeutic potentials .

Références

Activité Biologique

LCL521, a potent inhibitor of acid ceramidase (ACDase), has garnered attention in cancer research due to its significant biological activities, particularly in modulating sphingolipid metabolism and inducing cell death in various cancer cell lines. This article synthesizes findings from multiple studies, highlighting this compound's mechanisms of action, dose-dependent effects, and potential therapeutic applications.

This compound operates primarily by inhibiting ACDase, an enzyme crucial for the hydrolysis of ceramide into sphingosine. This inhibition results in altered sphingolipid profiles within cells, which can lead to apoptosis and other forms of cell death. The compound is characterized as a lysosomotropic agent, meaning it preferentially accumulates in lysosomes, where ACDase activity is prominent.

Key Findings:

- Inhibition of ACDase : this compound effectively inhibits ACDase activity in a dose-dependent manner. At low concentrations (1 μM), it transiently decreases ACDase levels; however, higher concentrations (10 μM) lead to more profound changes in sphingolipid levels, including a decrease in sphingosine and an increase in ceramide .

- Impact on Sphingolipid Metabolism : The compound not only inhibits ACDase but also affects dihydroceramide desaturase (DES-1), further influencing sphingolipid metabolism. This dual action can enhance the accumulation of toxic metabolites within cancer cells .

Dose-Dependent Effects

The biological activity of this compound is notably influenced by both the concentration used and the duration of exposure.

| Concentration (μM) | Effect on ACDase | Effect on Sphingolipids | Cellular Response |

|---|---|---|---|

| 1 | Transient inhibition | Minor changes | Short-term apoptosis |

| 10 | Profound inhibition | Increased ceramide | Enhanced apoptosis |

As seen from the table, lower doses yield temporary effects while higher doses result in sustained alterations to lipid metabolism and cellular responses.

Case Studies

Several studies have investigated the effects of this compound across different cancer types:

- Breast Cancer (MCF7 Cells) : Research demonstrated that this compound treatment led to significant apoptosis in MCF7 cells through the modulation of sphingolipid levels. The study emphasized the importance of timing and dosage for maximizing therapeutic efficacy .

- Acute Myeloid Leukemia (AML) : In another study focusing on AML cells, this compound exhibited potent anti-leukemic effects by inducing cell death pathways linked to mitochondrial dysfunction and oxidative stress. This highlights its potential as an adjunct therapy for leukemia treatment .

- Photodynamic Therapy (PDT) Enhancement : this compound has been explored as an adjuvant to PDT in squamous cell carcinoma models. The combination therapy showed enhanced tumor reduction compared to PDT alone, suggesting that ACDase inhibition may sensitize tumors to photodynamic agents .

Propriétés

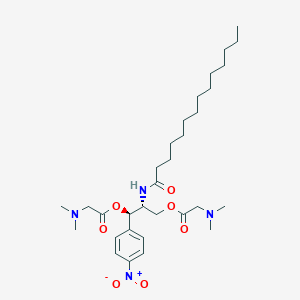

IUPAC Name |

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWWJORIPQKJFW-DLFZDVPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.